molecular formula C16H14N2O4 B2611664 4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol CAS No. 716333-47-0

4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B2611664
CAS No.: 716333-47-0
M. Wt: 298.298
InChI Key: KVIYGPDOJYMQLE-UHFFFAOYSA-N
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Description

4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The compound has a molecular formula of C16H14N2O3 and a molecular weight of 282.29 g/mol

Scientific Research Applications

4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization possibilities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

The synthesis of 4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol involves several steps. One common synthetic route includes the reaction of 4-methoxyphenol with hydrazine hydrate to form 4-(4-methoxyphenyl)hydrazine. This intermediate is then reacted with 1,3-diketone to form the pyrazole ring. The final step involves the coupling of the pyrazole derivative with 1,3-dihydroxybenzene under specific reaction conditions .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenolic hydroxyl groups.

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with various molecular targets. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes involved in inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways .

Comparison with Similar Compounds

4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol can be compared with other phenylpyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-11-3-5-12(6-4-11)22-15-9-17-18-16(15)13-7-2-10(19)8-14(13)20/h2-9,19-20H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYGPDOJYMQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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